C21H28N4O8S
Overview
Description
Preparation Methods
The synthesis of Ethyl (4S)-6-[({3-[(4-acetamidobenzene)sulfonamido]propanoyl}oxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. The preparation methods include:
Reaction Conditions: The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (4S)-6-[({3-[(4-acetamidobenzene)sulfonamido]propanoyl}oxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (4S)-6-[({3-[(4-acetamidobenzene)sulfonamido]propanoyl}oxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl (4S)-6-[({3-[(4-acetamidobenzene)sulfonamido]propanoyl}oxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl (4S)-6-[({3-[(4-acetamidobenzene)sulfonamido]propanoyl}oxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: can be compared with similar compounds such as:
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S.2C2H2O4/c1-3-20-6-8-21(9-7-20)16-15-13-5-4-12(2)10-14(13)22-17(15)19-11-18-16;2*3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAVJNDSSNTPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C4=C(CC(CC4)C)SC3=NC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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